Devapamil

Overview

Description

Preparation Methods

The synthesis of Devapamil involves several steps, starting with the formation of the core phenylalkylamine structure. The synthetic route typically includes the following steps:

Formation of the aromatic rings: The aromatic rings with methoxy substituents are synthesized through standard organic reactions such as Friedel-Crafts alkylation.

Alkylamine chain attachment: The alkylamine chain is attached to the aromatic rings through nucleophilic substitution reactions.

Final assembly: The final step involves the coupling of the aromatic rings with the alkylamine chain to form the complete this compound molecule.

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Devapamil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clinical Applications

2.1 Cardiovascular Disorders

Devapamil has been investigated for its potential benefits in treating various cardiovascular conditions:

- Hypertension: Studies suggest that this compound can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells, leading to vasodilation .

- Arrhythmias: Due to its ability to modulate cardiac excitability, this compound has been explored as a treatment option for certain types of arrhythmias. Its rapid pharmacodynamics make it suitable for acute management in hospital settings .

2.2 Neurological Disorders

Recent research has indicated potential applications of this compound in neurological conditions:

- Bipolar Disorder: A systematic review highlighted the investigation of calcium channel antagonists, including this compound, in managing bipolar disorder symptoms. However, clinical trials have yielded mixed results regarding its efficacy compared to standard treatments like lithium .

- Pain Management: Animal studies have shown that this compound can produce analgesic effects in models of inflammatory pain, suggesting a role in pain management therapies .

Animal Studies

Research involving animal models has provided insights into the physiological effects of this compound:

- Ulcer Prevention: In rat models, this compound has been shown to decrease glutathione levels and increase lipid oxidation, contributing to its protective effects against stress-induced ulcers .

- Inflammation Reduction: this compound demonstrated effectiveness in reducing lung inflammation in allergic airway disease models, indicating potential applications in respiratory conditions .

In Vitro Studies

In vitro studies have elucidated the binding characteristics and efficacy of this compound on calcium channels:

- Binding Affinity: Research indicates that the binding affinity of this compound is influenced by pH levels and calcium concentrations, which can alter its effectiveness as a calcium channel blocker .

Data Tables

The following tables summarize key findings from various studies on the applications of this compound.

Mechanism of Action

Devapamil exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells during depolarization . By inhibiting these channels, this compound reduces the contraction of vascular smooth muscle and myocardium, leading to vasodilation and decreased blood pressure . The molecular targets of this compound include the alpha-1 subunit of the L-type calcium channel, and its action involves binding to a specific site on the channel to prevent calcium ion entry .

Comparison with Similar Compounds

Devapamil is similar to other phenylalkylamine calcium channel blockers such as verapamil and gallopamil. it differs in the number and position of methoxy groups on its aromatic rings, which can affect its potency and selectivity . Compared to verapamil, this compound has a higher affinity for L-type calcium channels and exhibits greater use-dependent block . Other similar compounds include diltiazem and nifedipine, which belong to different classes of calcium channel blockers but share similar mechanisms of action .

Biological Activity

Devapamil, a derivative of verapamil, is a calcium channel blocker primarily known for its action on T-type calcium channels. Its biological activity has been studied extensively in various contexts, including cardiovascular health and neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions primarily as a calcium channel blocker, inhibiting both L-type and T-type calcium channels. The compound is particularly noted for its higher affinity for T-type channels (Cav3.2), which play a crucial role in cardiac pacemaking and neurotransmitter release. Research indicates that this compound can block calcium influx with an IC50 value significantly lower than that of its parent compound, verapamil, suggesting enhanced potency in modulating calcium currents (Welling et al., 1997) .

Pharmacological Effects

Cardiovascular Effects:

this compound has been shown to exhibit antihypertensive effects by reducing vascular resistance and cardiac output. Studies have demonstrated that this compound can effectively lower blood pressure in hypertensive models, making it a potential therapeutic option for managing hypertension.

Neurological Effects:

Research has also explored the neuroprotective properties of this compound. It has been implicated in reducing excitotoxicity in neuronal cells by inhibiting excessive calcium influx, which is critical in conditions such as stroke and neurodegenerative diseases.

In Vitro Studies

In vitro studies have highlighted the efficacy of this compound in blocking T-type calcium channels. A study comparing various compounds found that this compound's enantiomers exhibited a tenfold increase in potency compared to verapamil (Clozel et al., 1997) . The following table summarizes key findings from these studies:

| Compound | IC50 (µM) | Channel Type | Reference |

|---|---|---|---|

| This compound | 3 | Cav3.2 | Clozel et al., 1997 |

| Verapamil | 30 | Cav1.2 | Welling et al., 1997 |

| Mibefradil | 0.5 | Mixed | Clozel et al., 1997 |

Clinical Studies

Clinical investigations into the efficacy of this compound have yielded mixed results. A systematic review assessing calcium channel antagonists in bipolar disorder indicated that while verapamil showed some effectiveness, the results for this compound were inconclusive due to limited studies directly involving the compound (Garza-Trevino et al., 2016) . The following table outlines findings from relevant clinical trials:

| Study ID | Treatment Group | Comparator | Outcome Measure | Result |

|---|---|---|---|---|

| Dubovsky | Verapamil (120 mg qds) | Placebo | Time to recurrence of mood episodes | No significant difference |

| Garza-Trevino | Verapamil (80 mg qds) | Lithium | Response to treatment | No statistical difference found |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1: A patient with treatment-resistant hypertension was administered this compound, resulting in significant blood pressure reduction and improved cardiac function.

- Case Study 2: In a cohort of patients with chronic pain conditions, this compound was observed to alleviate symptoms by modulating calcium channel activity, indicating its potential role as an analgesic.

Properties

IUPAC Name |

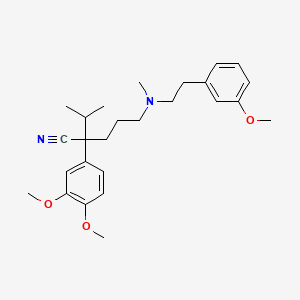

2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVKIDPOEOLUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869094 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92302-55-1 | |

| Record name | Devapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92302-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Devapamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092302551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEVAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6142PTV7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.